

Application Note: ^1H and ^{13}C NMR Spectral Interpretation of 4-(Allyloxy)benzyl Alcohol

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Compound of Interest

Compound Name: (Allyloxy)benzyl alcohol

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Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in chemical and pharmaceutical sciences for the unambiguous determination of molecular structures. This document provides a detailed guide to the ^1H and ^{13}C NMR spectral interpretation of 4-(**Allyloxy**)benzyl alcohol, a common organic intermediate. Included are comprehensive data tables, standardized experimental protocols for sample preparation and spectral acquisition, and logical diagrams to aid in the structural elucidation process.

Introduction

4-(**Allyloxy**)benzyl alcohol is a bifunctional organic compound featuring a benzyl alcohol moiety and an allyl ether. This structure presents distinct features in both ^1H and ^{13}C NMR spectra, corresponding to the aromatic, benzylic, and allylic protons and carbons. Accurate interpretation of these spectra is crucial for verifying the compound's identity, assessing its purity, and understanding its chemical environment, which are vital steps in research and drug development.

Spectral Data Interpretation

The structural assignment of signals in the ^1H and ^{13}C NMR spectra of 4-(**Allyloxy**)benzyl alcohol is based on chemical shifts (δ), signal multiplicities, and coupling constants (J). The

para-substitution of the benzene ring results in a simplified aromatic region, often appearing as two distinct doublets. The allyl group gives rise to a characteristic set of signals in the aliphatic region.

¹H NMR Spectral Data

The ¹H NMR spectrum of 4-(**Allyloxy**)benzyl alcohol, typically recorded in deuterated chloroform (CDCl₃), displays signals corresponding to the aromatic protons, the allyl group protons, the benzylic protons, and the hydroxyl proton.

Proton Assignment (H)	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Integration
Ar-H (ortho to CH ₂ OH)	7.26	d	8.4	2H
Ar-H (ortho to O-allyl)	6.85	m	-	2H
-O-CH ₂ -CH=CH ₂	6.08	ddt	17.2, 10.5, 5.3	1H
-O-CH ₂ -CH=CH ₂	5.38	ddq	46.7, 10.5, 1.5	2H
Ar-CH ₂ -OH	4.54	dd	4.1, 2.8	2H
-O-CH ₂ -CH=CH ₂	4.54	dd	4.1, 2.8	2H

Note: The benzylic (-CH₂OH) and ether-linked allylic (-OCH₂-) protons have overlapping signals. Data sourced from The Royal Society of Chemistry.[\[1\]](#)

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbon Assignment (C)	Chemical Shift (δ) [ppm]
C-O (Aromatic)	158.09
C-CH ₂ OH (Aromatic)	133.39
-O-CH ₂ -CH=CH ₂	133.32
CH (Aromatic, ortho to CH ₂ OH)	128.62
-O-CH ₂ -CH=CH ₂	117.65
CH (Aromatic, ortho to O-allyl)	114.74
-O-CH ₂ -CH=CH ₂	68.85
Ar-CH ₂ -OH	64.66

Data sourced from The Royal Society of Chemistry.[1]

Experimental Protocols

Accurate and reproducible NMR data is contingent on meticulous sample preparation and standardized instrument parameters.

Sample Preparation

- Weighing: Accurately weigh approximately 5-10 mg of the 4-(allyloxy)benzyl alcohol sample for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[2]
- Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.[2]
- Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[3] Gently vortex or sonicate the mixture to ensure the sample dissolves completely.[2]
- Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette with a small glass wool plug directly into a clean, high-quality 5 mm NMR tube.[1][3] The final sample depth in the tube should be about 4 cm.[3]
- Capping: Securely cap the NMR tube to prevent solvent evaporation or contamination.[2]

NMR Data Acquisition

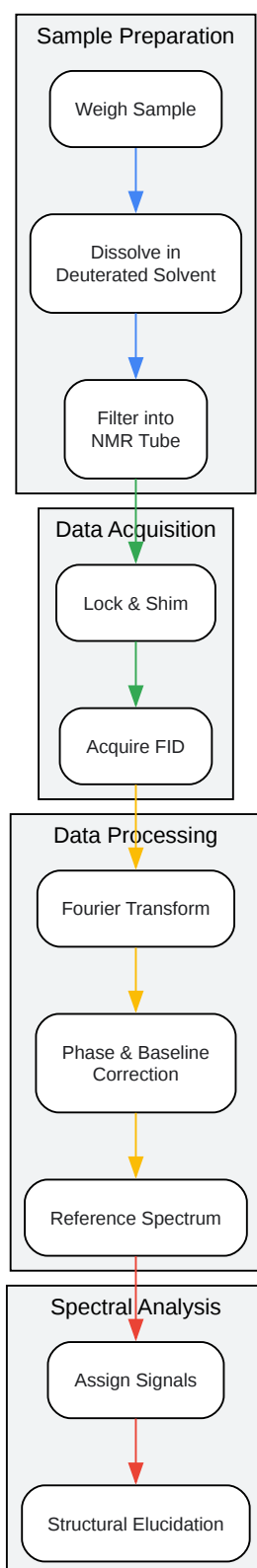
- **Spectrometer Setup:** The data presented here was acquired on a 400 MHz spectrometer.^[1] Before acquisition, the spectrometer's magnetic field should be locked onto the deuterium signal of the solvent and shimmed to optimize field homogeneity.^[2]
- **¹H NMR Acquisition Parameters:**
 - **Pulse Sequence:** Standard single-pulse sequence.
 - **Spectral Width:** Typically 0-12 ppm.
 - **Number of Scans:** 8 to 16 scans are usually sufficient for a sample of this concentration.
 - **Relaxation Delay:** A 1-2 second delay between pulses is standard.
- **¹³C NMR Acquisition Parameters:**
 - **Pulse Sequence:** Standard single-pulse with proton decoupling.
 - **Spectral Width:** Typically 0-220 ppm.
 - **Number of Scans:** Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
 - **Relaxation Delay:** A 2-5 second delay is recommended.

Data Processing

- **Fourier Transform:** Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
- **Phasing and Baseline Correction:** Manually or automatically correct the phase and baseline of the resulting spectrum to ensure accurate integration and peak picking.
- **Referencing:** Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak for ¹H NMR is at 7.26 ppm, and the carbon signal for ¹³C NMR is at 77.16 ppm. Alternatively, an internal standard like tetramethylsilane (TMS) can be used (0.00 ppm).^[4]

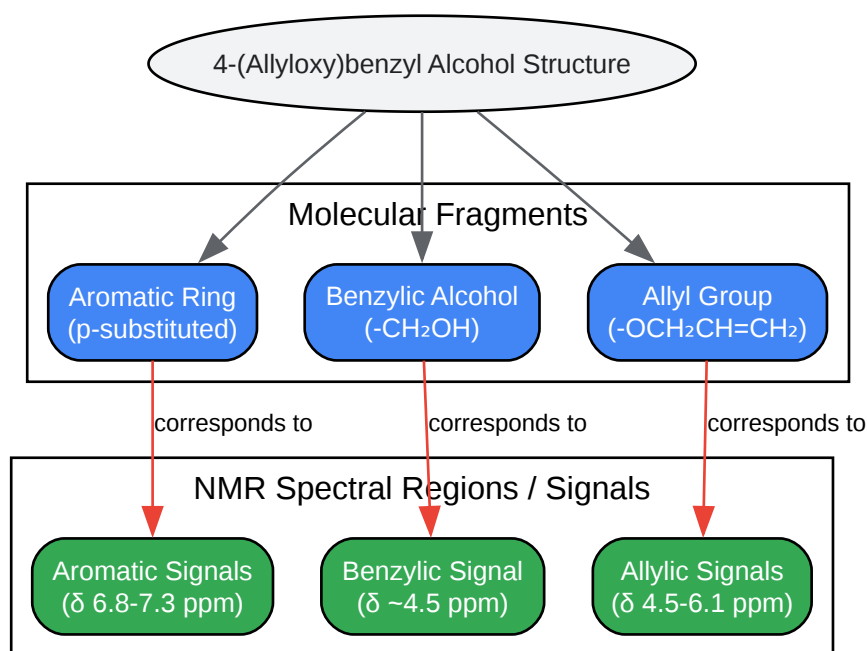
Visualized Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of workflows and logical connections inherent in NMR analysis.



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Caption: A standard workflow for NMR sample preparation, data acquisition, and analysis.



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Caption: Logical relationship between molecular fragments and their corresponding NMR signals.

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